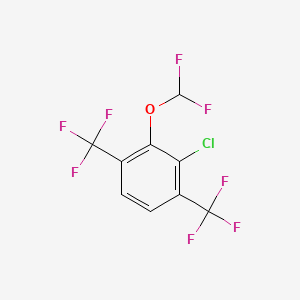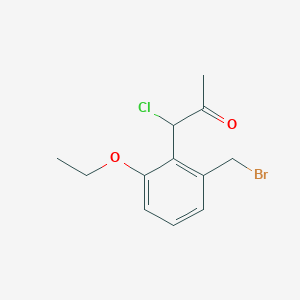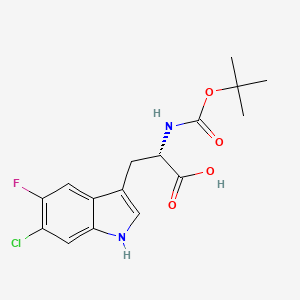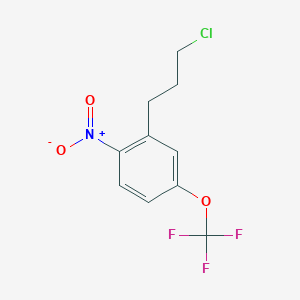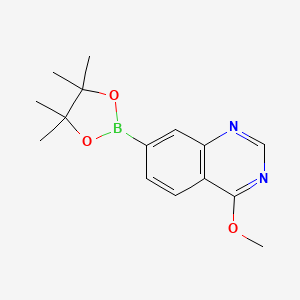
1-(6-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound characterized by the presence of a chloro, trifluoromethoxy, and ethanone group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 6-chloro-3’-(trifluoromethoxy)biphenyl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanoic acid.
Reduction: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanol.
Substitution: 1-(6-Amino-3’-(trifluoromethoxy)biphenyl-2-yl)ethanone.
Applications De Recherche Scientifique
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-3’-(trifluoromethyl)biphenyl-2-yl)-ethanone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(6-Chloro-3’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1261572-30-8 |
|---|---|
Formule moléculaire |
C15H10ClF3O2 |
Poids moléculaire |
314.68 g/mol |
Nom IUPAC |
1-[3-chloro-2-[3-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)12-6-3-7-13(16)14(12)10-4-2-5-11(8-10)21-15(17,18)19/h2-8H,1H3 |
Clé InChI |
XUSYRFJJGXCKOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



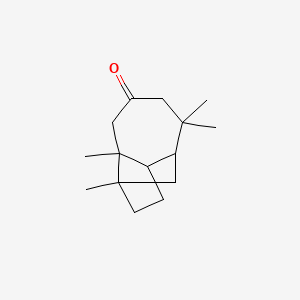
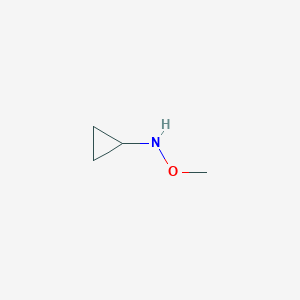

![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
